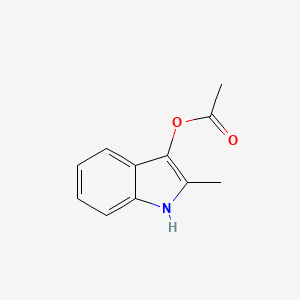
2-propyl-4,5,6,7-tetrahydro-2H-indazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-propyl-4,5,6,7-tetrahydro-2H-indazol-3-amine is a heterocyclic compound with a molecular formula of C10H17N3. It belongs to the indazole family, which is known for its diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-propyl-4,5,6,7-tetrahydro-2H-indazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a substituted hydrazine with a suitable ketone or aldehyde, followed by cyclization to form the indazole ring . The reaction conditions often involve the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
2-propyl-4,5,6,7-tetrahydro-2H-indazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halides or nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2-propyl-4,5,6,7-tetrahydro-2H-indazol-3-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-propyl-4,5,6,7-tetrahydro-2H-indazol-3-amine involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
- 3-isopropyl-4,5,6,7-tetrahydro-2H-indazol-5-amine dihydrochloride
- 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole
Uniqueness
2-propyl-4,5,6,7-tetrahydro-2H-indazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group at the 2-position and amine group at the 3-position differentiate it from other indazole derivatives, potentially leading to unique interactions with biological targets and distinct therapeutic applications .
Eigenschaften
Molekularformel |
C10H17N3 |
|---|---|
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
2-propyl-4,5,6,7-tetrahydroindazol-3-amine |
InChI |
InChI=1S/C10H17N3/c1-2-7-13-10(11)8-5-3-4-6-9(8)12-13/h2-7,11H2,1H3 |
InChI-Schlüssel |
KPSHONDSURHCRA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C(=C2CCCCC2=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![({[2-(Chloromethyl)pent-4-en-1-yl]oxy}methyl)benzene](/img/structure/B13157269.png)
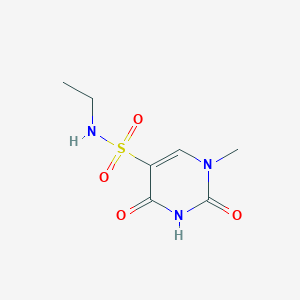

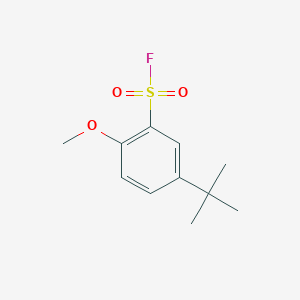
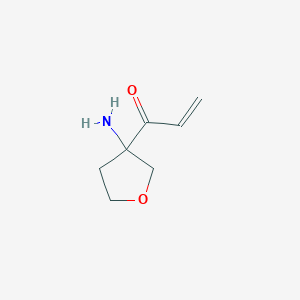
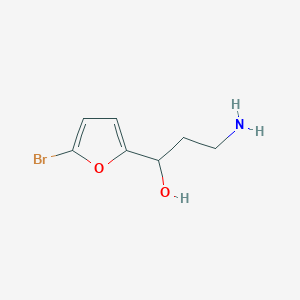





![N-[(Azetidin-3-yl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B13157346.png)
![1-[(3-Bromophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13157356.png)
